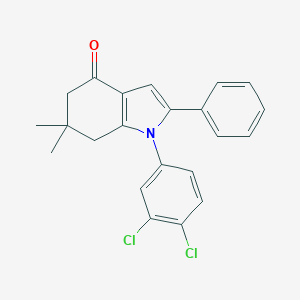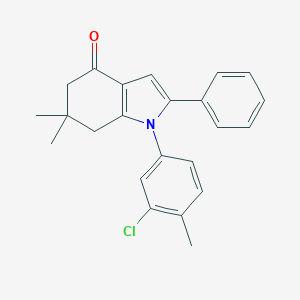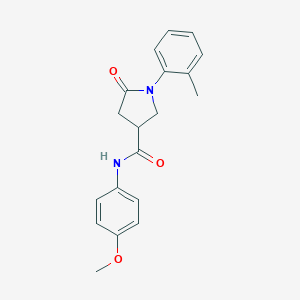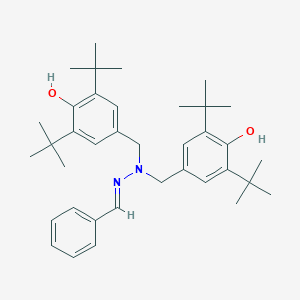![molecular formula C21H17NO3 B391812 3-HYDROXY-1-METHYL-3-[2-(NAPHTHALEN-2-YL)-2-OXOETHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE](/img/structure/B391812.png)
3-HYDROXY-1-METHYL-3-[2-(NAPHTHALEN-2-YL)-2-OXOETHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-HYDROXY-1-METHYL-3-[2-(NAPHTHALEN-2-YL)-2-OXOETHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry. This compound, in particular, has a unique structure that combines an indole core with a naphthyl group, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-HYDROXY-1-METHYL-3-[2-(NAPHTHALEN-2-YL)-2-OXOETHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multicomponent reactions. One common method is the condensation reaction between 2-naphthol, aromatic aldehydes, and other reagents under specific catalytic conditions . The reaction conditions often include the use of catalysts such as imidazole or isoquinoline, and the reactions are carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles are often applied to minimize waste and reduce the environmental impact of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
3-HYDROXY-1-METHYL-3-[2-(NAPHTHALEN-2-YL)-2-OXOETHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution: Friedel-Crafts acylation and alkylation reactions are common, using reagents like aluminum chloride and acetyl chloride.
Major Products
The major products formed from these reactions include various substituted indole derivatives, which can have different biological activities and properties .
Wissenschaftliche Forschungsanwendungen
3-HYDROXY-1-METHYL-3-[2-(NAPHTHALEN-2-YL)-2-OXOETHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes and receptors.
Industry: Used in the development of dyes and pigments due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 3-HYDROXY-1-METHYL-3-[2-(NAPHTHALEN-2-YL)-2-OXOETHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth . The pathways involved often include signal transduction pathways that regulate cell growth and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-hydroxy-3-naphthyl hydroxamic acid: Another naphthyl derivative with similar biological activities.
1-methyl-2,3-dihydro-1H-indole-5,6-dione: An indole derivative with different substitution patterns but similar core structure.
Uniqueness
What sets 3-HYDROXY-1-METHYL-3-[2-(NAPHTHALEN-2-YL)-2-OXOETHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE apart is its unique combination of an indole core with a naphthyl group, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications .
Eigenschaften
Molekularformel |
C21H17NO3 |
|---|---|
Molekulargewicht |
331.4g/mol |
IUPAC-Name |
3-hydroxy-1-methyl-3-(2-naphthalen-2-yl-2-oxoethyl)indol-2-one |
InChI |
InChI=1S/C21H17NO3/c1-22-18-9-5-4-8-17(18)21(25,20(22)24)13-19(23)16-11-10-14-6-2-3-7-15(14)12-16/h2-12,25H,13H2,1H3 |
InChI-Schlüssel |
SDEIDCCPKCHFSQ-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC4=CC=CC=C4C=C3)O |
Kanonische SMILES |
CN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC4=CC=CC=C4C=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(2-Furyl)-3-{[(5-{5-nitro-2,4-dimethylphenyl}-2-furyl)methylene]amino}imidazo[1,2-a]pyridine](/img/structure/B391731.png)
![N-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]-N-[4-(dimethylamino)benzylidene]amine](/img/structure/B391733.png)
![4-(2-methoxyphenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline](/img/structure/B391734.png)
![5-(2-chlorophenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B391736.png)
![4-(4-Nitrophenyl)-spiro[4-azatricyclo[5.2.1.0~2,6~]dec[8]ene-10,1'-cyclopropane]-3,5-dione](/img/structure/B391737.png)
![Methyl 4-(2,2-dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)benzoate](/img/structure/B391738.png)
![4-chloro-N-(2-ethoxyphenyl)-N-[5-(4-fluorophenyl)-4-(trifluoromethyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B391741.png)



![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(4-methylphenoxy)acetamide](/img/structure/B391751.png)
![(4E)-3-(4-chlorophenyl)-4-[[4-(N-methylanilino)phenyl]methylidene]-1,2-oxazol-5-one](/img/structure/B391752.png)
